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Compound of Interest

2-chloro-N-(3-
Compound Name: _
methoxyphenyl)acetamide

Cat. No.: B103403

An In-depth Technical Guide: 2-Chloro-N-(3-methoxyphenyl)acetamide A Comprehensive
Analysis for Researchers and Drug Development Professionals

Abstract

2-Chloro-N-(3-methoxyphenyl)acetamide, a substituted acetamide derivative, serves as a
pivotal intermediate in the landscape of synthetic organic chemistry. Its structural motifs—a
reactive chloroacetamide group and a methoxy-substituted phenyl ring—make it a versatile
building block for constructing more complex molecular architectures. This guide provides a
detailed exploration of its chemical identity, synthesis, characterization, potential applications,
and safety protocols. Tailored for researchers, chemists, and professionals in drug
development, this document synthesizes field-proven insights with established scientific data to
offer a comprehensive technical resource on this valuable compound.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the cornerstone of its
effective application in research and development. 2-Chloro-N-(3-methoxyphenyl)acetamide
is identified by a unique set of chemical and physical descriptors that dictate its behavior in
chemical reactions and biological systems.

Table 1: Core Chemical Identifiers
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Identifier Value Source
2-chloro-N-(3-

IUPAC Name : [11[2]
methoxyphenyl)acetamide

CAS Number 17641-08-6 [1]12]13]

Molecular Formula CoH10CINO2 [1112][3]

Molecular Weight 199.64 g/mol [1112]

Canonical SMILES

COC1=CC=CC(=C1)NC(=0)C
cl

[3]4]

| InChiKey | JINAIBJFYFWTIA-UHFFFAOYSA-N |[4] |

These identifiers ensure unambiguous documentation and retrieval of information in global

chemical databases. The compound's physical properties, summarized below, are critical for

designing experimental conditions, including solvent selection and purification methods.

Table 2: Physicochemical Properties

Property Value Source
Melting Point 90.5-91.5°C [1]
Boiling Point 371.9 °C (at 760 mmHg) [1]
Density 1.264 g/cm3 [1]
Appearance Solid, crystalline powder [5]

| Solubility | Low water solubility is expected |[6] |

Synthesis and Mechanism of Formation

The primary and most efficient route for synthesizing 2-chloro-N-(3-

methoxyphenyl)acetamide is through the nucleophilic acyl substitution reaction between 3-

methoxyaniline and chloroacetyl chloride.[7] This standard acylation is a fundamental

transformation in organic chemistry.
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Principle of Synthesis: The "Why" Behind the Method

The synthesis hinges on the nucleophilicity of the amine group (-NHz) on the 3-methoxyaniline
ring and the electrophilicity of the carbonyl carbon in chloroacetyl chloride. The lone pair of
electrons on the nitrogen atom initiates an attack on the electron-deficient carbonyl carbon. The
reaction is highly exothermic and produces hydrochloric acid (HCI) as a byproduct. To drive the
reaction to completion and prevent protonation of the starting amine, a base (e.g., potassium
carbonate, triethylamine) is typically added to act as an acid scavenger.[8][9]

Generalized Synthesis Workflow

The logical flow from starting materials to the purified final product is a critical, self-validating
system. Each stage is designed to achieve a specific outcome, ensuring the integrity of the

next step.
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Caption: High-level workflow for the synthesis of 2-chloro-N-(3-methoxyphenyl)acetamide.
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Detailed Experimental Protocol

This protocol is a representative method adapted from literature procedures for N-acylation.[9]
[10]

o Reagent Preparation: In a round-bottomed flask equipped with a magnetic stirrer and a
dropping funnel, dissolve 3-methoxyaniline (1.0 eq) and potassium carbonate (1.2 eq) in a
suitable solvent like tetrahydrofuran (THF).

e Reaction Initiation: Cool the flask in an ice bath to 0-5 °C. This is crucial to control the initial
exothermic release of heat upon addition of the acyl chloride.

» Controlled Addition: Add a solution of chloroacetyl chloride (1.1 eq) in THF dropwise to the
stirred amine solution over 30-60 minutes. Maintaining a low temperature prevents side
reactions.

» Reaction Progression: After the addition is complete, remove the ice bath and allow the
mixture to warm to room temperature. Stir for an additional 2-4 hours or until Thin Layer
Chromatography (TLC) indicates the consumption of the starting amine.

e Product Isolation (Work-up): Pour the reaction mixture into a beaker containing cold water.
The crude product, being sparingly soluble in water, will precipitate out as a solid.

« Purification: Collect the solid precipitate by vacuum filtration and wash it with cold water to
remove inorganic salts and other water-soluble impurities. Purify the crude solid by
recrystallization from a suitable solvent system, such as ethanol/water, to yield the final
product as a crystalline solid.[7]

o Final Step: Dry the purified crystals under a vacuum to remove residual solvent.

Core Reaction Mechanism

The reaction proceeds via a well-established nucleophilic acyl substitution pathway.

Caption: Mechanism of nucleophilic acyl substitution. (Note: Images are placeholders for
chemical structures).
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Analytical Characterization

Structural confirmation of the synthesized compound is paramount. A combination of

spectroscopic technigues provides an unambiguous structural assignment. Research has

confirmed the characterization of this molecule using FTIR, *H, and 3C NMR spectroscopy.[11]

Table 3: Expected Spectroscopic Data Signatures

Technique Expected Features Rationale
Signals at ~10 ppm (s, 1H, The chemical shifts and
N-H), 6.8-7.5 ppm (m, 4H, multiplicities correspond
IH NMR Ar-H), ~4.2 ppm (s, 2H, - to the unique proton
CH2Cl), ~3.8 ppm (s, 3H, - environments in the
OCHs5). molecule.[10]
Signals at ~164 ppm (C=0), The distinct carbon
110-160 ppm (aromatic environments, especially the
13C NMR
carbons), ~55 ppm (-OCHs), carbonyl and aliphatic carbons,
~43 ppm (-CH2Cl). are clearly resolved.[10]
~3300 (N-H stretch), ~1660 These absorption bands are
(C=0 amide | band), ~1540 (N-  characteristic of the key
FTIR (cm™?)

H bend), ~1250 (C-O stretch),
~750 (C-Cl stretch).

functional groups present in
the molecule.[7][11]

| Mass Spec. | Molecular ion peak [M]* at m/z 199 and an [M+2]* peak at m/z 201 with ~1/3
intensity. | The isotopic signature of chlorine (3°Cl:3’Cl = 3:1) provides definitive evidence of its

presence.[7] |

Applications in Research and Development

The utility of 2-chloro-N-(3-methoxyphenyl)acetamide stems from its role as a versatile

synthetic intermediate. The reactive C-Cl bond allows for further functionalization via

nucleophilic substitution, making it a valuable precursor for a diverse range of target molecules.

Core Synthetic Intermediate
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This compound is a foundational element in multi-step syntheses. It serves as a reliable

starting point for building molecular complexity, particularly in the fields of medicinal and
agricultural chemistry.[12]

Pharmaceutical and Agrochemical Research

o Drug Development: It is employed as an intermediate in the synthesis of pharmaceuticals,
with specific mention of compounds targeting neurological disorders.[12] Furthermore, its
potential as a precursor for anticancer agents has been explored through molecular docking
studies with human topoisomerase lla (TOP2A), a key enzyme in DNA replication.[11]

o Agrochemicals: The chloroacetamide scaffold is present in many herbicides and fungicides.
This compound serves as a building block for creating new agrochemicals aimed at effective
pest control.[12]

» Biochemical Probes: Researchers can utilize this molecule to study enzyme interactions and
metabolic pathways, aiding in the discovery and validation of new therapeutic targets.[12]
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Caption: Key application areas stemming from 2-chloro-N-(3-methoxyphenyl)acetamide.

Safety, Handling, and Toxicology

Adherence to strict safety protocols is mandatory when handling 2-chloro-N-(3-
methoxyphenyl)acetamide. The compound is classified as harmful and an irritant.

GHS Hazard Classification
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Table 4: GHS Hazard & Precautionary Statements

Classification

Hazard

Code

H302

Statement

Harmful if
swallowed.

Source

[1]

Hazard

H317

May cause an allergic

skin reaction.

[2]

Hazard

H319

Causes serious eye

irritation.

[2]

Precaution

P264

Wash skin thoroughly

after handling.

[1]

Precaution

P280

Wear protective
gloves/protective
clothing/eye
protection/face

protection.

[6]

Precaution

P301+P312

IF SWALLOWED: Call
a POISON
CENTER/doctor if you

feel unwell.

[1]

| Precaution | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes.

Remove contact lenses, if present and easy to do. Continue rinsing. |[6] |

Handling and Personal Protective Equipment (PPE)

e Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical

fume hood, to avoid inhalation of dust.[13]

o Personal Protective Equipment:

o Eye/Face Protection: Wear chemical safety goggles or a face shield.
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o Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Avoid
prolonged or repeated skin contact.

o Respiratory Protection: If dust is generated, use a NIOSH-approved particulate respirator.

Stability and Reactivity

e Chemical Stability: The compound is stable under recommended storage conditions (cool,
dry place).

e Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong
bases, which can cause decomposition.[6]

e Hazardous Decomposition Products: Thermal decomposition may produce toxic and
corrosive gases, including carbon oxides (CO, COz2), nitrogen oxides (NOx), and hydrogen
chloride (HCI) gas.[6]

Conclusion

2-Chloro-N-(3-methoxyphenyl)acetamide is more than a mere chemical entry; it is an
enabling tool for innovation in science. Its straightforward synthesis, combined with its reactive
potential, establishes it as a cornerstone intermediate for drug discovery, agrochemical
development, and fundamental biochemical research. A thorough understanding of its
properties, synthesis, and handling, as detailed in this guide, empowers researchers to
leverage its full potential safely and effectively, paving the way for future scientific
advancements.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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